1-甲基氮杂环丁烷-2-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

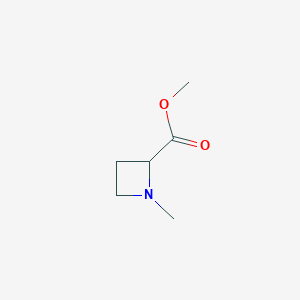

Methyl 1-methylazetidine-2-carboxylate is a compound that falls within the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines and their derivatives are of significant interest in medicinal chemistry due to their biological activity and their use as building blocks in the synthesis of various pharmaceuticals .

Synthesis Analysis

The synthesis of azetidine derivatives can be achieved through various methods. For instance, the preparation of 1,2-oxazetidines is accomplished via a [2 + 1 + 1] radical tandem cycloaddition of styrenes, arylamines, and tert-butyl hydroperoxide . Another approach involves the bromofluorination of amines, followed by reduction, ring closure, and protective group removal to yield fluorinated azetidine derivatives . Additionally, (S)-2-methylazetidine can be synthesized through cyclization of a 1,3-bis-triflate or by chemoselective reduction of N-Boc azetidine-2-carboxylic acid . Synthesis of alkyl 2-(bromomethyl)aziridine-2-carboxylates and alkyl 3-bromoazetidine-3-carboxylates involves amination, bromination, and cyclization of acrylates .

Molecular Structure Analysis

Azetidine derivatives exhibit a range of molecular structures, often modified by substituents on the nitrogen atom or the carbon atoms of the ring. The synthesis of 2-carboxy-4-methylazetidine, an isomeric analog of dl-proline, involves the reaction of a dibromo carbonyl ester with benzylamine, followed by hydrolysis and hydrogenation . The stereochemistry of these compounds is crucial, as it can significantly affect their biological activity and chemical properties.

Chemical Reactions Analysis

Azetidine derivatives participate in various chemical reactions, which are essential for their transformation into useful synthetic intermediates or final products. For example, the synthesis of ethyl (2RS,3SR)-1-tosyl-3-vinylazetidine-2-carboxylate involves a ring closure to a vinyl-substituted azetidine . The reactivity of azetidine derivatives can be manipulated by the choice of protecting groups and reaction conditions, allowing for the selective formation of desired products .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their practical applications in synthesis and drug design. The introduction of functional groups, such as fluorine or hydroxyl groups, can enhance the compound's reactivity and alter its physical properties . For example, the introduction of a fluorine atom can increase the compound's lipophilicity, potentially improving its pharmacokinetic properties .

科学研究应用

药物化学中的合成应用

β-氨基酯的合成

研究开发了合成N-保护的烷基3-氨基氮杂环丁烷-2-羧酸酯的简短有效的方法,展示了一种方法,该方法包括还原反式-β,γ-氮丙啶基-α-(N-二苯甲亚胺)氨基酯,然后区域选择性地打开β,γ-氮丙啶环。此过程产生反式氮杂环丁烷,一种新的构象受限β-氨基酯,突出了该化合物在构建生物学相关分子中的用途 (Kiss等人,2007).

催化与生物转化

高效生物转化

一项研究证明了红球菌催化的外消旋氮杂环丁烷-2-腈的生物转化,导致对映选择性地生成氮杂环丁烷-2-羧酸及其酰胺衍生物。此过程对于合成α,γ-二氨基、α-苯氧基-γ-氨基和α-氰基-γ-氨基羧酰胺具有重要意义,展示了该化合物在以高对映体过量创建复杂氨基酸衍生物方面的潜力 (Leng等人,2009).

属性

IUPAC Name |

methyl 1-methylazetidine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-7-4-3-5(7)6(8)9-2/h5H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBTIFDXJYCRQBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC1C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-methylazetidine-2-carboxylate | |

CAS RN |

33667-53-7 |

Source

|

| Record name | methyl 1-methylazetidine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![11-[(2-Phenyl-1,3-thiazol-4-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2538215.png)

![5-Bromo-2-[(2-methoxyethyl)amino]benzonitrile](/img/structure/B2538218.png)

![3-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2538221.png)

![2-{[2,2'-bithiophene]-5-yl}-S-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethane-1-sulfonamido](/img/structure/B2538226.png)

![8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![N-(cyanomethyl)-N-methyl-2-[2-(trifluoromethyl)phenoxy]propanamide](/img/structure/B2538233.png)

![4-{[3-(1H-imidazol-1-yl)propyl]amino}-3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2538234.png)